1,1-Diphenyl-pentan-2-one
Description
1,1-Diphenyl-pentan-2-one (systematic IUPAC name: 1,1-diphenylpentan-2-one) is a ketone derivative featuring two phenyl groups attached to the first carbon of a pentan-2-one backbone. The presence of two phenyl groups likely enhances steric bulk and electron delocalization, differentiating it from simpler mono-phenyl or aliphatic ketones .
Properties
CAS No. |
41997-44-8 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1,1-diphenylpentan-2-one |
InChI |
InChI=1S/C17H18O/c1-2-9-16(18)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3 |
InChI Key |
IERSZKXOIWQGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-pentan-2-one can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with n-butyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1-Diphenyl-pentan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-pentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 1,1-Diphenyl-pentan-2-one and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₈O | 238.33 | Not explicitly listed | Two phenyl groups at C1, ketone at C2 | Pharmaceutical intermediates, ligands |
| 1-Phenylpentan-2-one | C₁₁H₁₄O | 162.23 | 6683-92-7 | One phenyl group at C1, ketone at C2 | Fragrance synthesis, solvents |
| 3-(3,4-Dimethoxyphenyl)pentan-2-one | C₁₃H₁₈O₃ | 222.28 | 105638-31-1 | Methoxy-substituted phenyl at C3, ketone at C2 | Drug precursor, agrochemicals |
| 1,15-Diphenylpentadecane-3,5,11,13-tetrone | C₂₇H₂₈O₄ | 440.51 | 2909-96-8 | Extended carbon chain with four ketones | Polymer additives, specialty chems |
Key Observations :
- Substituent Influence: 3-(3,4-Dimethoxyphenyl)pentan-2-one demonstrates how electron-donating methoxy groups enhance solubility and modulate electronic properties, a feature absent in the non-substituted diphenyl variant .
- Chain Length and Functionality : The extended chain and multiple ketones in 1,15-Diphenylpentadecane-3,5,11,13-tetrone suggest utility in cross-linking or coordination chemistry, contrasting with the shorter pentan-2-one backbone of the target compound .
Reactivity Trends :
- Ketone Stability : Aliphatic ketones (e.g., 1-Phenylpentan-2-one) are more prone to oxidation than aryl-substituted variants like this compound, where phenyl groups may stabilize the carbonyl via resonance .
- Coordination Chemistry: Phosphine-containing analogs (e.g., 1-[2-(Diphenylphosphino)phenyl]ethanone, CAS 50777-63-4) highlight the role of electron-rich groups in metal-ligand interactions, suggesting that this compound could serve as a precursor for phosphine ligands .
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